molecular formula C20H23NO3S2 B2592383 ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896353-58-5

ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2592383
CAS No.: 896353-58-5
M. Wt: 389.53
InChI Key: RKHGJXZMOPIWLU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene-based derivative featuring a 4-(methylthio)benzamido substituent at position 2 and an ethyl carboxylate group at position 2. This compound is part of a broader class of thiophene derivatives studied for their pharmacological and material properties .

Properties

IUPAC Name

ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-3-24-20(23)17-15-7-5-4-6-8-16(15)26-19(17)21-18(22)13-9-11-14(25-2)12-10-13/h9-12H,3-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHGJXZMOPIWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Cycloheptane Ring Formation: The cycloheptane ring is formed through cyclization reactions, often involving intramolecular aldol condensations.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methylthio Substitution: The methylthio group is added via nucleophilic substitution reactions, using methylthiol as the nucleophile.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to enhance reaction rates and selectivity, while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.

    Substitution: The benzamido and methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. The methylthio group may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The benzamido group at position 2 is a critical site for structural modification. Key analogs and their substituents include:

Compound Name Substituent on Benzamido Electronic Effect Biological Relevance Reference
Ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Target) 4-(Methylthio) Electron-donating (+M effect) Potential enhanced metabolic stability -
Compound 47 (Ethyl 2-(2-methoxybenzamido)-...) 2-Methoxy Electron-donating (+M/-I) Not explicitly reported
Compound 21 (Ethyl 2-(2-fluorobenzamido)-...) 2-Fluoro Electron-withdrawing (-I) Improved target binding affinity
Compound 23 (Ethyl 2-(4-fluorobenzamido)-...) 4-Fluoro Electron-withdrawing (-I) Influenza polymerase inhibition
Ethyl 2-(4-nitrobenzamido)-... 4-Nitro Strong electron-withdrawing Enhanced reactivity in redox processes
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-... 4-Chlorophenoxyacetyl Bulky, halogenated Unknown; likely impacts solubility

Key Observations :

  • Bulky substituents (e.g., 4-chlorophenoxyacetyl) may hinder membrane permeability but improve specificity .
  • The methylthio group in the target compound offers a balance of moderate electron donation and increased lipophilicity, which could optimize pharmacokinetic properties.

Carboxylate vs. Carboxamide Derivatives

Modifications at position 3 (carboxylate/carboxamide) influence solubility and bioavailability:

Compound Name Position 3 Functional Group Properties Reference
Target Compound Ethyl carboxylate Moderate lipophilicity; ester hydrolysis likely -
2-[(3,4-Dimethylbenzoyl)amino]-...-carboxamide Carboxamide Higher polarity; improved water solubility
2-Benzamido-N,N-dimethyl-...-carboxamide Dimethylcarboxamide Enhanced metabolic stability

Key Observations :

  • Carboxamide derivatives generally exhibit lower logP values compared to ethyl esters, favoring aqueous solubility .
  • Ethyl esters may act as prodrugs, with hydrolysis in vivo releasing the active carboxylic acid .

Biological Activity

Ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that incorporates a cyclohepta[b]thiophene core structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antiproliferative and anticancer properties.

Chemical Structure

The chemical structure of the compound features:

  • A cyclohepta[b]thiophene core.
  • An ethyl ester group attached to the third carbon.
  • An amide group linked to the second carbon with a methylthio substituent on the benzene ring of the amide group.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing cyclohepta[b]thiophene moieties. Specifically, derivatives of these compounds have shown promising antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

A study evaluating several thiophene-based compounds indicated that those with a cyclohepta[b]thiophene scaffold exhibited significant antiproliferative activity. In particular, one compound demonstrated submicromolar growth inhibition (GI50) values against several cancer cell lines, including:

  • A549 (lung cancer) : GI50 = 2.01 μM
  • OVACAR-4 (ovarian cancer) : GI50 = 2.27 μM
  • CAKI-1 (renal cancer) : GI50 = 0.69 μM
  • T47D (breast cancer) : GI50 = 0.362 μM

These values suggest that compounds similar to this compound may also possess potent anticancer properties .

The mechanism by which these compounds exert their antiproliferative effects appears to involve:

  • Cell Cycle Arrest : Induction of G2/M phase accumulation in treated cells.
  • Apoptosis Induction : Activation of caspases (3, 8, and 9) indicating early stages of apoptosis.
  • Inhibition of Tubulin Polymerization : This is a common mechanism among anticancer agents that disrupt microtubule dynamics essential for cell division .

Study 1: Anticancer Properties

In a comprehensive evaluation of cyclohepta[b]thiophene derivatives, one specific compound demonstrated a reduction in tumor growth in an in vivo CT26 murine model compared to untreated controls. This supports the potential for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has indicated that modifications at specific positions on the cyclohepta[b]thiophene ring can enhance biological activity. For instance, the introduction of different substituents on the benzamide moiety has been shown to affect potency and selectivity against various cancer types .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via acylation of its 2-amino precursor using 4-(methylthio)benzoyl chloride. A typical procedure involves refluxing in chloroform (or dioxane) for 9–12 hours, followed by precipitation in ice/water and recrystallization from ethanol . Yields vary significantly (45–64%) depending on solvent choice, stoichiometry, and purification methods. For example, using ethanol for crystallization improves purity but may reduce recovery due to solubility limitations .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Key characterization methods include:

  • X-ray crystallography : Reveals planarity of the thiophene ring and substituent orientation. Dihedral angles between the benzamido group and cycloheptane ring typically range from 8–12°, influencing electronic conjugation .
  • NMR spectroscopy : Distinct signals for the ethyl ester (δ ~1.35 ppm, triplet; δ ~4.35 ppm, quartet) and aromatic protons (δ ~7.0–8.0 ppm) confirm regiochemistry .
  • Mass spectrometry : HRMS-ESI provides exact mass validation (e.g., calculated m/z 390.1370 for derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-(methylthio)benzamido group influence reactivity?

The methylthio group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) on the benzamido ring. However, steric hindrance from the methyl group may reduce acylation efficiency. Computational studies (e.g., DFT) can model charge distribution and predict sites for further functionalization .

Q. What strategies resolve contradictions in reported crystallographic data for related compounds?

Discrepancies in dihedral angles or disorder in methylene groups (e.g., cycloheptane ring disorder in ) require:

  • High-resolution crystallography : Refine anisotropic displacement parameters and occupancy ratios.
  • Dynamic NMR : Assess conformational flexibility in solution to validate solid-state observations .

Q. How can hydrolysis of the ethyl ester be optimized for carboxylate derivative synthesis?

Method C in uses LiOH in H2O/THF (1:1) at 50°C for 48 hours, achieving 33–65% yield. Optimization strategies:

  • Solvent screening : Replace THF with DMF to enhance solubility.
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis.

Q. What computational models predict the compound’s bioactivity, given structural analogs?

Thiophene derivatives with similar substituents (e.g., 4-fluorobenzamido in ) show thrombolytic or antimicrobial activity. Use molecular docking (AutoDock Vina) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Methodological Recommendations

  • Contradiction resolution : Cross-validate NMR and crystallography data to address substituent orientation ambiguities .
  • Yield improvement : Screen microwave-assisted synthesis to reduce reaction time and improve acylation efficiency .

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